molecular formula C23H22FN5O2 B2436381 1-ethyl-6-fluoro-7-(piperidin-1-yl)-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one CAS No. 1110984-54-7

1-ethyl-6-fluoro-7-(piperidin-1-yl)-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Cat. No.: B2436381
CAS No.: 1110984-54-7
M. Wt: 419.46
InChI Key: LMWFANXGHQBCMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-6-fluoro-7-(piperidin-1-yl)-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C23H22FN5O2 and its molecular weight is 419.46. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antitumor Potential

  • Antimicrobial Properties : The compound has been explored for its potential as an antimicrobial and antiviral drug. Its molecular and crystal structures have been studied, indicating potential antimicrobial applications (Vaksler et al., 2023).
  • Antitumor Activity : Research indicates that derivatives of this compound show significant antitumor activity. In one study, the compound demonstrated potent anticancer activities in vitro against Hep-3B cancer cell lines, suggesting its potential in cancer therapy (Hu Guoqianga, 2012).

Synthesis and Structural Analysis

  • Synthesis Techniques : The synthesis processes of similar compounds involve various chemical reactions, such as aminomethylation with secondary amines or substituted anilines and formaldehyde. These methods are critical in producing compounds with potential biological activities (Cao Tie-yao, 2012).
  • Structural Analysis : Detailed studies on the molecular and crystal structures of similar compounds have been conducted, providing insights into their potential interactions and activities at the molecular level (Y. Vaksler et al., 2023).

Biological Activity and Pharmacological Profile

  • Antibacterial Efficacy : Studies have shown that these compounds exhibit significant antibacterial activity. The effectiveness against various bacterial strains has been a key focus, indicating their potential in treating bacterial infections (S. Srinivasan et al., 2010).
  • Pharmacological Potential : Research into similar compounds highlights their pharmacological potential, including as G protein-coupled receptor (GPR119) agonists. This indicates potential applications in probing pharmacological pathways (M. Sakairi et al., 2012).

Properties

IUPAC Name

1-ethyl-6-fluoro-7-piperidin-1-yl-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN5O2/c1-2-28-14-17(23-26-22(27-31-23)15-7-6-8-25-13-15)21(30)16-11-18(24)20(12-19(16)28)29-9-4-3-5-10-29/h6-8,11-14H,2-5,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMWFANXGHQBCMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCC3)F)C4=NC(=NO4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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